

Application of Erlose as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Erlose	
Cat. No.:	B089112	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erlose, a trisaccharide composed of two glucose units and one fructose unit (α -D-glucopyranosyl-($1 \rightarrow 4$)- α -D-glucopyranosyl-($1 \rightarrow 2$)- β -D-fructofuranoside), is a naturally occurring carbohydrate found in substances like honey and royal jelly[1]. Its stability and well-defined chemical structure make it an excellent reference standard for various chromatographic techniques. In the fields of food science, pharmaceuticals, and life sciences, accurate quantification of carbohydrates is crucial for quality control, authenticity assessment, and research. **Erlose** serves as a reliable marker for the identification and quantification of oligosaccharides in complex matrices.

This document provides detailed application notes and protocols for the use of **erlose** as a reference standard in two common chromatographic methods: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID).

Chromatographic Techniques and Protocols
High-Performance Anion-Exchange Chromatography
with Pulsed Amperometric Detection (HPAEC-PAD)

Methodological & Application





HPAEC-PAD is a highly sensitive and selective method for the analysis of carbohydrates. At high pH, carbohydrates become anionic and can be separated by anion exchange chromatography[2]. Pulsed amperometric detection provides direct and sensitive detection without the need for derivatization[3]. This technique is particularly well-suited for the analysis of complex carbohydrate mixtures, such as those found in honey[4][5].

Experimental Protocol: Analysis of Sugars in Honey using HPAEC-PAD

This protocol is adapted from methodologies used for the analysis of sugars, including **erlose**, in honey samples[4][5].

- a. Instrumentation and Columns:
- Chromatography System: A high-performance ion chromatography system, such as a Dionex ICS-3000 or equivalent, equipped with a pulsed amperometric detector with a gold working electrode[4].
- Column: A high-performance anion-exchange column designed for carbohydrate analysis, for example, a CarboPac PA10 (4 x 250 mm) analytical column, preceded by a CarboPac PA10 (4 x 50 mm) guard column[4].
- b. Reagents and Standards:
- **Erlose** Reference Standard: High purity **erlose**, available from commercial suppliers.
- Other Sugar Standards: Glucose, fructose, sucrose, maltose, etc., for comprehensive profiling[5].
- Mobile Phase:
 - Eluent A: Deionized water (18 MΩ·cm resistivity)[3].
 - Eluent B: 600 mM Sodium Hydroxide (NaOH)[6].
 - Eluent C: 500 mM Sodium Acetate (NaOAc)[6].
 - All eluents should be sparged with helium to prevent carbonate formation[6].



- Standard Solutions: Prepare stock solutions of erlose and other sugar standards in deionized water. Working standards are prepared by serial dilution of the stock solutions to achieve a desired concentration range (e.g., 1 to 20 mg/L for erlose)[4].
- c. Sample Preparation:
- Accurately weigh approximately 5.0 g of the honey sample into a 100 mL volumetric flask[4].
- Dissolve the sample in deionized water and bring it to volume[4].
- For more concentrated samples, a smaller amount (e.g., 100 mg) can be dissolved in a larger volume (e.g., 100 mL) to achieve the desired final concentration[5].
- Filter the sample solution through a 0.45 µm membrane filter before injection[4].
- d. Chromatographic Conditions:
- Flow Rate: 0.7 mL/min[5].
- Injection Volume: 20 μL[4].
- Column Temperature: Ambient.
- Gradient Elution: A step-gradient program can be employed for the separation of a wide range of sugars[5]. An example gradient is:
 - 0-25 min: Isocratic elution with 68 mM NaOH[5].
 - 25-30 min: Column clean-up with 100 mM NaOH + 100 mM NaOAc[5].
 - 30-45 min: Re-equilibration to starting conditions[5].
- e. PAD Waveform:
- A standard quadruple-potential waveform is used for detection. The specific voltages and durations should be optimized for the instrument and analytes but typically involve potentials for detection, oxidation, and reduction to clean the electrode surface[3].



Workflow for the analysis of **erlose** using HPAEC-PAD.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

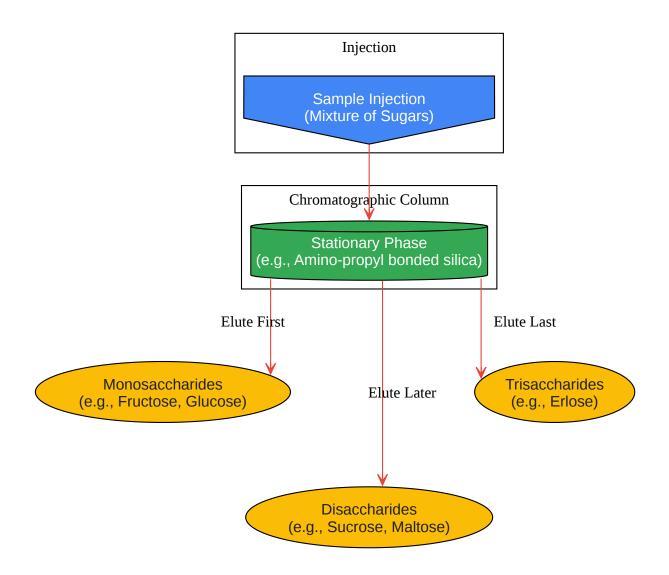
HPLC-RID is a widely used technique for the analysis of sugars. It is a robust and universal method for detecting compounds that do not have a UV chromophore, such as carbohydrates. [7]The separation is typically achieved using an amino- or carbohydrate-specific column with a mobile phase of acetonitrile and water. [8][9] Experimental Protocol: Analysis of Sugars using HPLC-RID

This protocol is based on established methods for the analysis of sugars in various food matrices. [4][8][9] a. Instrumentation and Columns:

- Chromatography System: A standard HPLC system, such as a Shimadzu 10A or Agilent 1100/1200 series, equipped with a refractive index detector. [4][8]* Column: A column suitable for carbohydrate analysis, for example, a Waters Carbohydrate column (3.9 x 300 mm), a Grace-Davison Prevail Carbohydrate ES column (4.6 x 150 mm), or a Luna NH2 column (4.6 x 250 mm). [4][8]A guard column is highly recommended. [8] b. Reagents and Standards:
- Erlose Reference Standard: High purity erlose.
- Mobile Phase: A mixture of acetonitrile and ultrapure water, typically in a ratio of 75:25 (v/v) or 85:15 (v/v). [4][8][9]* Standard Solutions: Prepare stock solutions of **erlose** and other sugars in the mobile phase or water. Working standards are prepared by diluting the stock solutions to cover the expected concentration range of the samples.
- c. Sample Preparation:
- For liquid samples like fruit juices, simple dilution with deionized water may be sufficient.
- For semi-solid samples like mayonnaise or jam, weigh a known amount of the sample (e.g., 1.0 g), dissolve it in a known volume of water (e.g., 5 mL), and mix thoroughly. [7]3. Filter all sample solutions through a 0.45 µm membrane filter prior to injection. [7] d.
 Chromatographic Conditions:



Elution Type: Isocratic. [4][8]* Flow Rate: 0.9 to 1.0 mL/min. [4][8]* Injection Volume: 20 μL. [4]* Column Temperature: Ambient or controlled at a specific temperature (e.g., 35 °C) for better reproducibility. [9]* Run Time: Typically 40 minutes, depending on the separation requirements. [4] Conceptual Diagram of Sugar Separation in HPLC



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Conceptual separation of sugars by size in HPLC.



Data Presentation

Quantitative data for the calibration of **erlose** and other sugars should be presented in a clear and organized manner. The following tables provide examples of how to structure this data.

Table 1: HPAEC-PAD Calibration Data for Erlose and Other Sugars

Analyte	Concentration Range (mg/L)	Regression Equation	Correlation Coefficient (r²)
Erlose	1 - 20	y = mx + c	> 0.99
Glucose	20 - 70	y = mx + c	> 0.99
Fructose	20 - 70	y = mx + c	> 0.99
Sucrose	1 - 20	y = mx + c	> 0.99
Maltose	1 - 20	y = mx + c	> 0.99

Data is illustrative and should be generated for each specific instrument and method.

Table 2: HPLC-RID Method Validation Parameters

Parameter	Fructose	Glucose	Sucrose	Erlose
Retention Time (min)	~5.5	~6.8	~9.4	>12
Linearity Range (mg/mL)	0.05 - 10	0.05 - 10	0.05 - 10	0.05 - 10
Regression Coefficient (r²)	>0.999	>0.999	>0.999	>0.999
LOD (mg/mL)	Value	Value	Value	Value
LOQ (mg/mL)	Value	Value	Value	Value
Recovery (%)	95-105	95-105	95-105	95-105



LOD (Limit of Detection) and LOQ (Limit of Quantification) values are method and instrument-dependent and must be experimentally determined. Retention times are approximate and will vary based on the specific column and conditions used.

[8][9]### Conclusion

Erlose is a valuable and reliable reference standard for the chromatographic analysis of carbohydrates. Its application in HPAEC-PAD and HPLC-RID allows for the accurate identification and quantification of this trisaccharide in a variety of sample matrices. The detailed protocols and data presentation formats provided in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to implement robust and reproducible analytical methods for carbohydrate analysis. The use of high-quality reference standards like **erlose** is fundamental to ensuring the accuracy and validity of chromatographic results.

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